Antibiotic rit-D 2214
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotic rit-D 2214 is a natural product found in Sarocladium strictum with data available.
Wissenschaftliche Forschungsanwendungen
Radioimmunotherapy (RIT) in Infectious Diseases
Radioimmunotherapy (RIT) is emerging as a potential therapeutic modality for managing infections, especially those resistant to traditional antimicrobial medications. Studies have shown that RIT can effectively target and treat infectious diseases, offering an alternative to conventional treatments. For instance, RIT has been successfully applied in treating fungal infections, such as murine cryptococcosis, using monoclonal antibodies labeled with radionuclides like Bismuth-213 or Rhenium-188 (Shah, Garg, & Dadachova, 2015). Additionally, the feasibility of RIT in treating bacterial infections, such as Streptococcus pneumoniae, has been established, demonstrating significant survival improvement in treated mice without causing hematological toxicity (Dadachova et al., 2004).
Antibiotics in Combination Therapies
Research on the combination of antibiotics with other treatments, such as recombinant immunotoxins (RITs), has been conducted to enhance therapeutic efficacy. For example, the impact of common antibiotics like chloramphenicol, when combined with RIT, has been studied in tissue culture for the treatment of Burkitt’s lymphoma (Zhu & Weldon, 2019). This approach may offer new insights into developing more effective therapies against resistant bacterial strains and other infections.
Antibiotic Resistance and Alternative Strategies
The rising issue of antibiotic resistance has led researchers to explore alternative therapeutic strategies. For instance, a study highlighted the mechanism of rifampicin inhibition of bacterial RNA polymerase, providing insights into how bacteria develop resistance and how new antibiotics can be designed to overcome this challenge (Campbell et al., 2001). Understanding the molecular basis of antibiotic action and resistance is crucial for developing new antimicrobial agents and treatment methods.
Exploration of Novel Antibiotics
There is an ongoing effort to discover new antibiotics, particularly from slow-growing bacteria. A study isolated Pseudomonas sp. RIT 623 and conducted whole-genome sequencing to identify gene clusters potentially involved in antibiotic production. This research demonstrates the potential of slow-growing bacteria as sources of novel antimicrobial agents (Steiner et al., 2020).
Eigenschaften
CAS-Nummer |
56448-19-2 |
---|---|
Produktname |
Antibiotic rit-D 2214 |
Molekularformel |
C13H19N3O6S2 |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H19N3O6S2/c1-13(2)8(12(21)22)16-9(18)7(10(16)24-13)15-6(17)4-23-3-5(14)11(19)20/h5,7-8,10H,3-4,14H2,1-2H3,(H,15,17)(H,19,20)(H,21,22)/t5-,7-,8+,10-/m1/s1 |
InChI-Schlüssel |
QDOGMOKSFVXEIZ-PJGXCUNHSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC[C@H](C(=O)O)N)C(=O)O)C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC(C(=O)O)N)C(=O)O)C |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC(C(=O)O)N)C(=O)O)C |
Andere CAS-Nummern |
56448-19-2 |
Synonyme |
6-(D)-(((2-amino-2-carboxy)ethylthio)acetamido)penicillanic acid antibiotic RIT-D 2214 RIT 2214 RIT 2214, (2S-(2alpha,5alpha,6beta(S*)))-isomer RIT 2214, (2S-(2alpha,5alpha,6beta))-isomer RIT-2214 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.